molecular formula C6H5BrN2O4S B2626774 4-Bromo-2-nitrobenzenesulfonamide CAS No. 89581-41-9

4-Bromo-2-nitrobenzenesulfonamide

Cat. No. B2626774
CAS RN: 89581-41-9
M. Wt: 281.08
InChI Key: RLOBLCKPLSPZIT-UHFFFAOYSA-N
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Description

4-Bromo-2-nitrobenzenesulfonamide, also known as BNBSO2Br, is a chemical compound that has attracted significant research interest due to its diverse range of physical and chemical properties. It is applied as a reagent for the synthesis of medium-ring amines via N-alkylation .


Synthesis Analysis

The synthesis of 4-Bromo-2-nitrobenzenesulfonamide involves the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide . The method shows highly practical chemoselective and functional group compatibility .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2-nitrobenzenesulfonamide is C6H5BrN2O4S . Its average mass is 281.084 Da and its monoisotopic mass is 279.915344 Da .


Chemical Reactions Analysis

4-Bromo-2-nitrobenzenesulfonamide is applied as a reagent for the synthesis of medium-ring amines via N-alkylation, e.g., with ω-bromo alkanols under Mitsunobu conditions (DEAD/PPh3), and cyclization of the resulting ω-bromo alkylsulfonamides (Cs2CO3/Bu4NI) .

Scientific Research Applications

Summary of the Application

4-Bromo-2-nitrobenzenesulfonamide is used to synthesize Schiff base metal complexes, which have been studied for their antibacterial properties .

Methods of Application or Experimental Procedures

The Schiff base N-[(E)-(5-bromo-2-hydroxyphenyl) methylidene]-4-nitrobenzenesulfonamide and its metal complexes with Cu (II), Co (II), Ni (II) and Zn (II) were synthesized . The structure of the ligand and metal complexes was characterized by FTIR, 1 H NMR and UV spectroscopy .

Results or Outcomes

The biological activity showed that the complex exhibited higher antibacterial activity than that of the Schiff base .

2. Synthesis of Medium-Ring Amines

Summary of the Application

4-Bromo-2-nitrobenzenesulfonamide is used as a reagent for the synthesis of medium-ring amines .

Methods of Application or Experimental Procedures

The compound is applied as a reagent for synthesis of medium-ring amines via N-alkylation, e.g. with ω-bromo alkanols under Mitsunobu conditions (DEAD/PPh3), and cyclization of the resulting ω-bromo alkylsulfonamides (Cs2CO3/Bu4NI) .

Results or Outcomes

The compound is a carbonic anhydrase inhibitor . It is employed as a reactant involved in synthesis of cyclic nitrogen compounds via intramolecular hydroamination, pentacyclic lycopodium alkaloid huperzine-Q2, pyrrolidines, intermolecular C-H insertion reactions and reactant involved in intermolecular amination of allyl alcohols .

Safety And Hazards

While specific safety data for 4-Bromo-2-nitrobenzenesulfonamide is not available, related compounds such as 1-Bromo-2-nitrobenzene are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis of 4-Bromo-2-nitrobenzenesulfonamide and its derivatives has been a subject of research due to their diverse range of physical and chemical properties. Future research may focus on improving the synthesis process and exploring new applications for this compound .

properties

IUPAC Name

4-bromo-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,(H2,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOBLCKPLSPZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-nitrobenzenesulfonamide

CAS RN

89581-41-9
Record name 4-bromo-2-nitrobenzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
JS Dileep Kumar, MKM Ho, JM Leung… - … Synthesis & Catalysis, 2002 - Wiley Online Library
… 4-(5-Methyl-3-phenyl-4-isoxazolyl)-2-nitrobenzenesulfonamide (21) was similarly synthesized from 9 (prepared from 1 mmol of 6) and 4-bromo-2-nitrobenzenesulfonamide (19) (165 mg…
Number of citations: 38 onlinelibrary.wiley.com
FA Smida - 2013 - search.proquest.com
The identification of the biomolecular interaction partners of small bioactive molecules is a fundamental problem in drug discovery and cell biology. This thesis describes the …
Number of citations: 4 search.proquest.com

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